molecular formula C7H5F2NO3 B14773855 4,5-Difluoro-2-(hydroxyamino)benzoic acid

4,5-Difluoro-2-(hydroxyamino)benzoic acid

Cat. No.: B14773855
M. Wt: 189.12 g/mol
InChI Key: DDPKMWXZVHWPLB-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(hydroxyamino)benzoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of two fluorine atoms and a hydroxyamino group attached to a benzoic acid core. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(hydroxyamino)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4,5-difluorobenzoic acid, followed by reduction to introduce the hydroxyamino group . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(hydroxyamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4,5-Difluoro-2-(hydroxyamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(hydroxyamino)benzoic acid involves its interaction with specific molecular targets. For instance, its antiviral activity against herpes simplex virus is attributed to its ability to inhibit viral replication by targeting viral enzymes . The hydroxyamino group plays a crucial role in binding to the active site of the enzyme, thereby blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-2-(hydroxyamino)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxyamino group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential antiviral properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H5F2NO3

Molecular Weight

189.12 g/mol

IUPAC Name

4,5-difluoro-2-(hydroxyamino)benzoic acid

InChI

InChI=1S/C7H5F2NO3/c8-4-1-3(7(11)12)6(10-13)2-5(4)9/h1-2,10,13H,(H,11,12)

InChI Key

DDPKMWXZVHWPLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)NO)C(=O)O

Origin of Product

United States

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